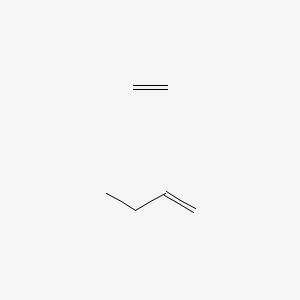

But-1-ene;ethene

Descripción general

Descripción

But-1-ene;ethene, is a synthetic polymer widely used in various industries. It is a thermoplastic material produced by the polymerization of butene and ethene monomers. This compound is known for its flexibility, resistance to internal pressure, and creep resistance, making it suitable for applications such as flexible pressure piping, packaging, and construction materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

But-1-ene;ethene, can be synthesized through several methods:

Free Radical Polymerization: This method involves the use of free radical initiators to polymerize 1-butene and ethene at high temperatures and pressures.

Ziegler-Natta Catalysts: This method uses Ziegler-Natta catalysts to catalyze the polymerization of 1-butene and ethene.

Metallocene Catalysts: Metallocene catalysts are also used to produce random copolymers of 1-butene and ethene.

Industrial Production Methods

Industrial production of 1-butene, polymer with ethene, typically involves the use of continuous reactors where the polymerization process is carried out in liquid monomer at elevated temperatures. The process may include a series of continuously stirred and tubular reactors to produce polyethylene resins with different properties .

Análisis De Reacciones Químicas

But-1-ene;ethene, undergoes various chemical reactions, including:

Oxidation: The polymer can undergo oxidation reactions, especially when exposed to high temperatures and oxygen. Common reagents include oxygen and peroxides.

Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents such as hydrogen.

Substitution: The polymer can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl and carboxyl groups, while substitution reactions can introduce various functional groups into the polymer chain .

Aplicaciones Científicas De Investigación

Polymer Chemistry

But-1-ene;ethene is primarily utilized in polymer synthesis. It serves as a model compound for studying polymerization mechanisms and developing new polymerization techniques. The polymerization can occur through several methods:

- Free Radical Polymerization : Involves free radical initiators to polymerize but-1-ene and ethylene at elevated temperatures and pressures.

- Ziegler-Natta Catalysts : These catalysts facilitate the polymerization process, allowing for the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE) .

- Metallocene Catalysts : These are used to create copolymers with specific properties tailored for various applications .

Biocompatibility in Medical Applications

Due to its biocompatibility, this compound is suitable for medical devices and drug delivery systems. It is used to manufacture flexible medical tubing and pharmaceutical packaging, ensuring safety and efficacy in healthcare applications .

Industrial Applications

The compound finds extensive use in various industries:

- Construction : Employed in the production of durable construction materials due to its resistance to internal pressure and creep.

- Packaging : Utilized in flexible packaging solutions that require high strength and moisture resistance .

- Piping Systems : Used for manufacturing flexible pressure piping systems that can withstand high temperatures and pressures .

Case Study 1: Flexible Pressure Piping

A study demonstrated the effectiveness of this compound copolymers in flexible pressure piping systems. The material exhibited superior resistance to deformation under stress compared to traditional materials. This application highlights its role in enhancing safety and performance in plumbing systems.

Case Study 2: Medical Tubing Development

Research into medical tubing made from this compound showed promising results in terms of biocompatibility and flexibility. The tubing maintained integrity under various conditions, making it ideal for use in intravenous applications.

Data Tables

| Application Area | Specific Use Case | Properties Enhanced by But-1-ene; Ethene |

|---|---|---|

| Polymer Chemistry | Production of HDPE/LLDPE | Flexibility, toughness |

| Medical Devices | Flexible medical tubing | Biocompatibility, safety |

| Construction | Durable construction materials | Resistance to creep, internal pressure |

| Packaging | Flexible packaging solutions | Moisture resistance, strength |

Mecanismo De Acción

The mechanism of action of 1-butene, polymer with ethene, involves a free radical addition reaction. The free radical uses one of the electrons in the π bond to form a new bond with the carbon atom in the polymer chain. This process continues, leading to the formation of long polymer chains. The molecular structure of the polymer is complex due to its polymorphic behavior, which can affect its physical and chemical properties.

Comparación Con Compuestos Similares

But-1-ene;ethene, can be compared with other similar compounds such as:

Polyethylene: While both are used in similar applications, 1-butene, polymer with ethene, offers better flexibility and resistance to internal pressure.

Polypropylene: This compound has higher stiffness and thermal resistance compared to 1-butene, polymer with ethene, but lacks the same level of flexibility.

Poly(1-butene): This polymer exhibits superior creep resistance and stress resistance but has a more complex polymorphic behavior

These comparisons highlight the unique properties of 1-butene, polymer with ethene, making it a valuable material for various applications.

Actividad Biológica

But-1-ene, also known as 1-butene, is an alkene with the chemical formula C₄H₈. It is a colorless gas at room temperature and is primarily used in the production of polymers and other chemicals. Ethylene, or ethene (C₂H₄), is another crucial alkene that plays a significant role in plant biology and industrial applications. This article explores the biological activity of but-1-ene and ethylene, focusing on their physiological effects, environmental impact, and potential health risks.

Ethylene's Role in Plant Biology

Ethylene is a well-known plant hormone that regulates various physiological processes including:

- Fruit Ripening : Ethylene promotes ripening in fruits such as bananas and tomatoes, triggering the conversion of starches to sugars and the softening of tissues.

- Flower Development : It influences flower opening and senescence, playing a critical role in reproductive success.

- Stress Responses : Ethylene is involved in plant responses to stress factors such as drought and pathogen attack, enhancing resilience through various signaling pathways .

But-1-ene's Biological Significance

While but-1-ene is less studied than ethylene, it has been observed to participate in several biological processes:

- Metabolic Pathways : But-1-ene can be involved in metabolic reactions where it serves as a precursor for various biochemical compounds.

- Plant Growth Regulation : Recent studies suggest that but-1-ene may influence plant growth indirectly by affecting ethylene production or signaling pathways .

Ethylene Emission from Forests

A study conducted on the emissions of ethylene, propene, and but-1-ene from midlatitude forests highlighted the biogenic sources of these compounds. The research indicated that biogenic emissions of ethylene were significant during summer months, contributing to atmospheric chemistry and influencing local climate patterns .

Data Tables

| Compound | Biological Role | Health Impact |

|---|---|---|

| Ethylene (C₂H₄) | Regulates growth, ripening, stress response | Associated with respiratory issues at high concentrations |

| But-1-ene (C₄H₈) | Potential influence on growth via ethylene | Limited data; potential carcinogenicity inferred from related compounds |

Research Findings

Recent advancements in understanding ethylene's biosynthesis have revealed complex regulatory mechanisms involving multiple genes responsible for its production and signaling. For instance, studies have shown that mutations in genes related to ethylene receptors can significantly alter plant responses to this hormone . Furthermore, investigations into the catalytic conversion of butenes including but-1-ene into other hydrocarbons have implications for both industrial applications and environmental chemistry .

Propiedades

IUPAC Name |

but-1-ene;ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8.C2H4/c1-3-4-2;1-2/h3H,1,4H2,2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCZUWHSJWOTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C.C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54570-68-2, 25087-34-7, 154804-03-2 | |

| Record name | 1-Butene, polymer with ethene, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54570-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene-ethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, polymer with ethene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154804-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70905437 | |

| Record name | But-1-ene--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless pellets; [Dow Chemical MSDS] Translucent to white solid with mild hydrocarbon odor; [Equistar Chemicals MSDS] | |

| Record name | 1-Butene, polymer with ethene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9019-29-8, 25087-34-7, 100358-26-7 | |

| Record name | Butene, polymer with ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009019298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, polymer with ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025087347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | But-1-ene--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butene, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butene, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.